2-Ethylbicyclo[2.2.1]hepta-2,5-diene
Description
2-Ethylbicyclo[2.2.1]hepta-2,5-diene (C₁₀H₁₄O, MW 150.22) is a bicyclic compound featuring a norbornene core with ethyl and methoxy substituents at the 2- and 7-positions, respectively. Its stereochemistry is designated as (1R,4S,7R)-rel, which influences its reactivity and physical properties . The compound’s strained bicyclic framework and electron-donating substituents (methoxy) make it a versatile intermediate in asymmetric synthesis and medicinal chemistry.
Properties
CAS No. |
7158-39-6 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
2-ethylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h3-5,7,9H,2,6H2,1H3 |
InChI Key |
LBBVUHNMASXJAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbicyclo[2.2.1]hepta-2,5-diene can be synthesized through the dimerization of cyclopentadiene and acetylene. The reaction is typically carried out in the presence of a catalyst, such as a zeolite, at elevated temperatures. For example, the dimerization reaction can be facilitated at a temperature of 250°C using HY zeolite as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of cyclopentadiene, a C5 fraction obtained from petrochemical processes, and acetylene. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens and sulfenamides are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated norbornene derivatives.
Scientific Research Applications
2-Ethylbicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethylbicyclo[2.2.1]hepta-2,5-diene involves its ability to undergo various chemical reactions due to the presence of double bonds and the strained bicyclic structure. The compound can participate in cycloaddition reactions, forming new cyclic structures. It can also act as a ligand in coordination chemistry, forming complexes with transition metals .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- Trimethylsilyl substituents (e.g., 5c) reduce polarity, leading to lower boiling points compared to polar groups like methoxy .
- Benzyl groups (e.g., 2,5-bis(phenylmethyl)) increase molecular weight and steric hindrance, impacting solubility and reaction kinetics .
- Methylene derivatives (e.g., 7-methylene) exhibit minimal steric effects but retain high ring strain, enhancing reactivity in cycloadditions .
Electronic and Steric Effects on Reactivity
- Electron-Donating Groups: The methoxy group in 2-ethyl-7-methoxy derivatives stabilizes cationic intermediates, favoring electrophilic substitutions. This contrasts with trimethylsilyl groups, which act as σ-donors but lack resonance effects .
- Electron-Withdrawing Groups : The hexachloro derivative (1,2,3,4,7,7-hexachloro-) exhibits heightened electrophilicity due to chlorine’s inductive effects, enabling rapid nucleophilic attacks .
- Steric Hindrance : Bulky substituents like benzyl groups in 2,5-bis(phenylmethyl) derivatives hinder access to the bicyclic core, slowing Diels-Alder reactions compared to smaller substituents (e.g., ethyl) .
Thermodynamic and Structural Data
- Bond Geometry : The exo double bond in 2-ethyl derivatives has a bond length of 1.330 Å but exhibits distorted endocyclic angles (94.76°), increasing ring strain .
- Heat Capacity : Bicyclo[2.2.1]heptene derivatives (e.g., 7-methylene) show heat capacities near 90.0 J/mol·K, while ethyl/methoxy substituents likely increase this value due to additional vibrational modes .
- Decay Rate Constants : Derivatives like 7,7-dimethyl-2-(trimethylsiloxy)- exhibit rate constants of 2.5, suggesting substituents modulate photostability via electronic effects .
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